molecular formula C20H25NO · HCl B1162970 Methoxphenidine (hydrochloride)

Methoxphenidine (hydrochloride)

Cat. No.: B1162970
M. Wt: 331.9
InChI Key: NSUXMHDPBDXFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Development

Methoxphenidine hydrochloride was first documented in a 1989 patent filed by the Searle Company, where it was investigated as a potential treatment for neurotoxic injury. The original patent, designated as European Patent 0346791, detailed the preparation of "1,2-diarylethylamines for treatment of neurotoxic injury" and represented the compound's initial entry into scientific literature. This early research positioned methoxphenidine within a broader class of compounds being explored for their neuroprotective properties, reflecting the pharmaceutical industry's interest in developing novel therapeutic agents for neurological conditions.

The development pathway of methoxphenidine followed a pattern common to many experimental pharmaceuticals of the era, where compounds showing promise in initial studies underwent further investigation for their therapeutic potential. However, despite the initial optimism surrounding its neuroprotective properties, methoxphenidine failed to progress through the standard pharmaceutical development pipeline due to limitations that prevented its advancement to clinical application. This failure to achieve pharmaceutical status marked a critical juncture in the compound's history, setting the stage for its later emergence in different research contexts.

The compound's resurrection occurred approximately two decades after its initial patent, coinciding with the 2013 United Kingdom ban on arylcyclohexylamines. Following this regulatory action, methoxphenidine, along with the related compound diphenidine, became available through gray market channels, where it has been encountered in both powder and tablet forms. This transition from abandoned pharmaceutical research to alternative market availability represents a unique trajectory in the compound's development history.

Chemical Classification

Methoxphenidine hydrochloride belongs to the diarylethylamine class of compounds, specifically categorized within the dissociative substance family. The compound's molecular formula is established as C20H25NO, with a molecular weight of 295.4 grams per mole. Its systematic chemical name, (±)-1-[1-(2-Methoxyphenyl)-2-phenylethyl]piperidine, reflects the complex structural arrangement that defines its pharmacological properties.

The structural characteristics of methoxphenidine hydrochloride reveal important relationships within its chemical class. The compound features a substituted phenethylamine skeleton with an additional phenyl ring bound to the alpha position. Notably, the terminal amino group of the phenethylamine chain is incorporated into a piperidine ring, which places methoxphenidine within the piperidine dissociative class of compounds. This structural arrangement distinguishes it from other dissociative substances while maintaining key pharmacophoric elements.

Chemical Property Value
Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
Systematic Name (±)-1-[1-(2-Methoxyphenyl)-2-phenylethyl]piperidine
Chemical Class Diarylethylamine
Subclass Piperidine dissociative
Melting Point 171.5 °C

Methoxphenidine represents a structural analog of diphenidine, distinguished by the presence of a methoxy group at the ortho position of one phenyl ring. This structural modification has significant implications for the compound's pharmacological profile and represents one of three possible positional isomers. The existence of these isomeric variants (2-, 3-, and 4-methoxyphenidine) creates a series of structurally related compounds with varying pharmacological properties.

Historical Research Applications

The initial research applications of methoxphenidine centered on its potential as a neuroprotective agent, specifically targeting neurotoxic injury treatment. The 1989 patent research demonstrated the compound's ability to interact with N-methyl-D-aspartate receptors, which was considered a promising mechanism for addressing neurological damage. This research direction aligned with broader pharmaceutical industry efforts to develop compounds capable of mitigating neural injury through receptor-mediated mechanisms.

Subsequent research revealed methoxphenidine's function as an N-methyl-D-aspartate receptor antagonist with uncompetitive channel-blocking effects. Studies demonstrated that the compound blocks N-methyl-D-aspartate receptor-mediated field excitatory postsynaptic potentials in rat hippocampal slices, exhibiting behavior consistent with established channel blockers. The research established a potency ranking among related compounds, positioning methoxphenidine within a specific range of receptor binding affinity.

Compound Inhibitory Constant (Ki) Value
MK-801 Highest potency (reference)
Phencyclidine High potency
3-methoxyphenidine High potency
2-methoxyphenidine Moderate potency
Ketamine Moderate potency
4-methoxyphenidine Lower potency
Memantine Lowest potency

The compound's binding affinity studies revealed inhibitory constant values ranging from 36 nanomolar to 170 nanomolar at N-methyl-D-aspartate receptors, depending on the experimental methodology employed. This variation in reported values reflects differences in radioligands and tissue preparations used across different research groups, highlighting the importance of standardized experimental conditions in pharmacological research.

Research applications also extended to investigations of the compound's selectivity profile across various neurotransmitter systems. Studies examining binding affinities for human monoamine transporters revealed highest affinity for dopamine transporter, followed by norepinephrine transporter, with significantly lower affinity for serotonin transporter. This selectivity profile provided important insights into the compound's potential mechanism of action and helped distinguish it from other compounds in its class.

Evolution in Scientific Literature

The evolution of methoxphenidine in scientific literature reflects the compound's transition from pharmaceutical research to comprehensive analytical and pharmacological investigation. Following its initial 1989 patent description, the compound experienced a period of relative scientific dormancy until its reemergence in the research literature around 2014. This reappearance coincided with reports of its availability through online research chemical markets and subsequent case reports of human exposure.

The modern scientific literature on methoxphenidine encompasses diverse research areas, including analytical chemistry, pharmacology, and toxicology. Analytical chemistry research has focused on developing reliable methods for compound identification and quantification, including high-performance liquid chromatography and gas chromatography approaches. These analytical developments have been crucial for supporting pharmacological research and enabling accurate compound characterization in various sample matrices.

Pharmacological research has expanded significantly beyond the original neuroprotective investigations, encompassing detailed receptor binding studies, behavioral pharmacology, and comparative potency assessments. Recent studies have employed sophisticated techniques such as chiral separation methods and supercritical fluid chromatography to investigate the compound's stereochemical properties. This research has revealed the importance of chirality in the compound's pharmacological activity and has led to the development of methods for separating and characterizing individual enantiomers.

Structural and spectroscopic studies have contributed significantly to the current understanding of methoxphenidine's chemical properties. Research employing electronic circular dichroism spectra supported by quantum chemical calculations has enabled determination of absolute configuration for crystallized enantiomers. Additionally, X-ray crystallography studies have provided detailed structural information and have revealed the existence of different polymorphic forms and solvates of the compound.

The literature evolution also reflects growing interest in the compound's potential applications in research contexts. Studies have explored its utility in developing animal models for various neurological and psychiatric conditions, taking advantage of its well-characterized N-methyl-D-aspartate receptor antagonist properties. This research direction represents a continuation of the compound's scientific utility, albeit in a different context from its original pharmaceutical development.

Recent literature trends indicate increasing sophistication in methoxphenidine research methodologies, with studies employing advanced analytical techniques and comprehensive pharmacological profiling. The development of chiral resolution processes using natural pools of chiral substances represents one example of methodological advancement that has enabled more detailed investigation of the compound's properties. These methodological improvements have facilitated deeper understanding of structure-activity relationships within the diarylethylamine class and have contributed to broader knowledge of dissociative anesthetic mechanisms.

Properties

Molecular Formula

C20H25NO · HCl

Molecular Weight

331.9

InChI

InChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H

InChI Key

NSUXMHDPBDXFLE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(N2CCCCC2)CC3=CC=CC=C3.Cl

Synonyms

2-MeO-Diphenidine; MXP

Origin of Product

United States

Comparison with Similar Compounds

Diphenidine

  • Chemical Class : Diarylethylamine (lacks the methoxy group present in MXP).
  • Molecular Weight : 295.42 g/mol (vs. 331.884 g/mol for MXP).
  • Receptor Activity : Potent NMDA receptor antagonist; higher affinity than MXP .
  • Effects : Prolonged dissociative effects (12–24 hours), associated with anterograde amnesia and motor impairment .
  • Legality : Banned under the UK Psychoactive Substances Act .

Ephenidine (NEDPA)

  • Chemical Class : Diarylethylamine with an ethylamine side chain.
  • Effects : "Smoother" dissociation than MXP, with shorter duration (6–8 hours). Used as a ketamine analog in research .
  • Toxicity: Limited data, but lower cytotoxicity than impure MXP samples .

Arylcyclohexylamines: Ketamine and PCP

  • Chemical Class : Arylcyclohexylamine (distinct from MXP’s diarylethylamine structure).
  • Receptor Activity: NMDA antagonism with additional opioid and monoaminergic effects.
  • Effects: Ketamine: Shorter-acting (1–2 hours), used clinically for anesthesia.
  • Cytotoxicity : Pure ketamine exhibits lower toxicity than street MXP .

Table 1: Comparative Analysis of Methoxphenidine and Analogs

Parameter Methoxphenidine HCl Diphenidine Ephenidine Ketamine PCP
Chemical Class Diarylethylamine Diarylethylamine Diarylethylamine Arylcyclohexylamine Arylcyclohexylamine
Molecular Weight 331.884 g/mol 295.42 g/mol 307.45 g/mol 238.09 g/mol 243.39 g/mol
NMDA Receptor Affinity Moderate High Moderate High Very High
Duration of Effects 8–12 hours 12–24 hours 6–8 hours 1–2 hours 6–48 hours
Cytotoxicity High (street samples) Moderate Low Low High
Legal Status Controlled (UK) Controlled (UK) Variable Schedule III (US) Schedule II (US)

Key Research Findings

Cytotoxicity : Street MXP samples show 2–3× higher cytotoxicity (IC₅₀: 10–20 µM) than lab-purified standards (IC₅₀: 30–50 µM) due to anion impurities .

Synthesis and Purity : MXP isomers (2-MXP, 3-MXP, 4-MXP) are synthesized as hydrochloride salts with >99% purity for research. Solubility in PBS is 3 mg/mL .

Clinical Effects : MXP intoxication mimics PCP and ketamine, causing tachycardia, hypertension, and dissociation. Polysubstance use exacerbates adverse outcomes .

Analytical Detection : Molecularly imprinted polymers (MIPs) selectively bind MXP in forensic samples, even at low concentrations (detection limit: 0.1 µg/mL) .

Q & A

Q. What are the validated methods for synthesizing Methoxphenidine hydrochloride and assessing its purity in academic settings?

Methoxphenidine hydrochloride is synthesized via acylation reactions using substituted phenyl and pyridine derivatives under controlled conditions (e.g., reflux in ethanol/methanol) . Purity (>99%) is confirmed using nuclear magnetic resonance (NMR) for structural validation and gas chromatography-mass spectrometry (GCMS) for quantitative analysis . For isomer-specific synthesis, racemic mixtures are resolved using chiral chromatography or stereoselective synthetic routes .

Q. How is Methoxphenidine hydrochloride structurally characterized, and what analytical techniques are recommended?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions on the phenyl and piperidine rings .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (C20H25NO·HCl, MW 331.9) .
  • UV-Vis spectroscopy : λmax at 278 nm for concentration determination in solution .
  • X-ray crystallography : To resolve crystal structure and salt formation (hydrochloride) .

Q. What are the solubility and stability profiles of Methoxphenidine hydrochloride under experimental conditions?

Solubility varies with solvent:

  • DMF : 50 mg/mL
  • DMSO : 30 mg/mL
  • Ethanol : 30 mg/mL
  • PBS (pH 7.2) : 3 mg/mL .
    Stability is maintained at -20°C for ≥5 years. Decomposition occurs under extreme pH or prolonged exposure to light .

Q. What safety protocols are critical for handling Methoxphenidine hydrochloride in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid CNS depression or liver toxicity risks .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Waste disposal : Incinerate small quantities; avoid environmental release due to unknown ecotoxicity .

Advanced Research Questions

Q. How does Methoxphenidine hydrochloride interact with NMDA receptors, and what experimental models validate its antagonism?

Methoxphenidine acts as a non-competitive NMDA receptor channel blocker, structurally analogous to MK-801 . Validated methods include:

  • Radioligand binding assays : Using [3H]MK-801 to measure receptor affinity .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess ion channel blockade .
  • In vivo behavioral tests : Rodent models for dissociative effects (e.g., locomotor activity suppression) .

Q. What chromatographic methods resolve Methoxphenidine hydrochloride regioisomers, and how are they optimized?

UHPLC-UV with a C18 column (e.g., 1.7 µm particles) separates regioisomers using:

  • Mobile phase : Gradient of acetonitrile and ammonium formate buffer (pH 3.0) .
  • Detection : UV at 278 nm with retention time precision <0.5% RSD .
    Method validation includes linearity (R² >0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. What in vitro and in vivo models are used to study Methoxphenidine’s neuroprotective or neurotoxic effects?

  • In vitro : Primary cortical neuron cultures exposed to glutamate excitotoxicity; cell viability assessed via MTT assay .
  • In vivo : Rodent middle cerebral artery occlusion (MCAO) models for ischemic stroke, with infarct volume measured via TTC staining .
  • Toxicokinetics : Plasma and brain tissue analysis via LC-MS/MS to quantify exposure thresholds .

Q. How do researchers address contradictory data on Methoxphenidine’s pharmacokinetics and metabolite identification?

  • Cross-laboratory validation : Replicate studies using standardized protocols (e.g., fixed doses, animal strains) .
  • High-resolution metabolomics : Orbitrap MS to identify phase I/II metabolites in hepatic microsomes .
  • Toxicogenomics : RNA sequencing to assess gene expression changes linked to hepatotoxicity .

Q. What computational approaches predict Methoxphenidine’s binding modes and off-target receptor interactions?

  • Molecular docking : AutoDock Vina with NMDA receptor GluN1/GluN2B homology models .
  • Molecular dynamics simulations : 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
  • Off-target screening : SwissTargetPrediction to evaluate affinity for σ receptors or monoamine transporters .

Q. How are Methoxphenidine’s neurobehavioral effects quantified in preclinical studies, and what endpoints are prioritized?

  • Sensorimotor tests : Rotarod for motor coordination deficits .
  • Cognitive assays : Morris water maze for spatial memory impairment .
  • Electroencephalography (EEG) : To detect seizure-like activity or cortical hyperexcitability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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